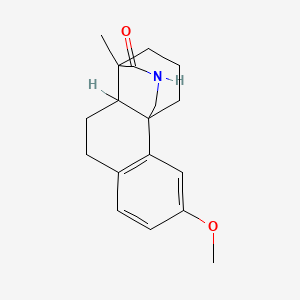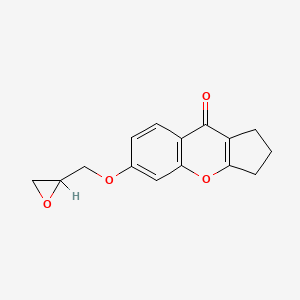
6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a chromenone core fused with a cyclopentane ring and an oxirane (epoxide) group attached via a methoxy linker. Its intricate structure suggests a range of chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions to form the chromenone structure.
Cyclopentane Ring Formation: The chromenone intermediate undergoes cyclization with a suitable reagent, such as a Grignard reagent, to introduce the cyclopentane ring.
Epoxide Introduction: The final step involves the epoxidation of an allylic alcohol or alkene precursor using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the chromenone core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or thioether derivatives.
科学研究应用
Chemistry
In synthetic chemistry, 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has potential as a pharmacophore due to its structural similarity to bioactive natural products. It may exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new drugs for treating diseases like cancer or inflammatory disorders.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties. Its unique structure may impart desirable characteristics to these products, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chromenone core may interact with cellular pathways involved in oxidative stress or inflammation, modulating their activity.
相似化合物的比较
Similar Compounds
6-(2-Oxiranylmethoxy)-2,3-dihydrobenzofuran-9(1H)-one: Similar structure but with a benzofuran core instead of chromenone.
6-(2-Oxiranylmethoxy)-2,3-dihydroindole-9(1H)-one: Contains an indole core, offering different biological activity.
6-(2-Oxiranylmethoxy)-2,3-dihydroquinoline-9(1H)-one: Features a quinoline core, which may affect its reactivity and applications.
Uniqueness
The uniqueness of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one lies in its combination of a chromenone core with a cyclopentane ring and an oxirane group. This structural arrangement provides a distinct set of chemical properties and biological activities, differentiating it from other similar compounds. Its potential for diverse chemical modifications and biological interactions makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84229-44-7 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
6-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-cyclopenta[b]chromen-9-one |
InChI |
InChI=1S/C15H14O4/c16-15-11-2-1-3-13(11)19-14-6-9(4-5-12(14)15)17-7-10-8-18-10/h4-6,10H,1-3,7-8H2 |
InChI 键 |
QBJYPNNFXLNYRS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)OC3=C(C2=O)C=CC(=C3)OCC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


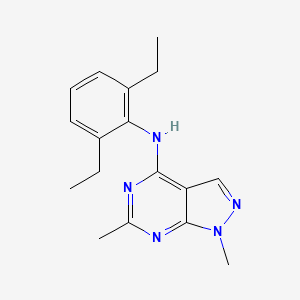
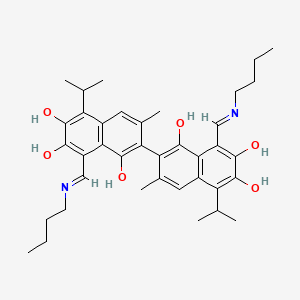


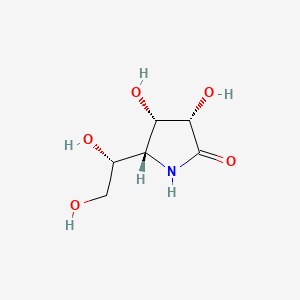
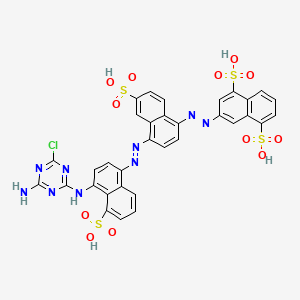
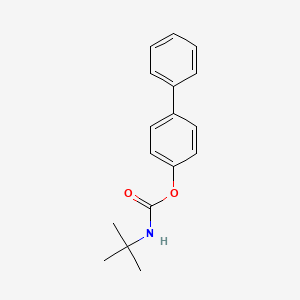


![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)

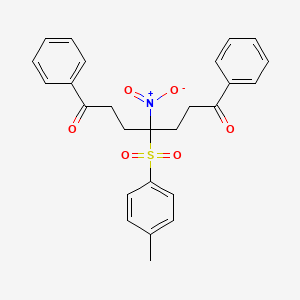
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
